MT-DADMe-ImmA is derived from the natural product Immucillin and is classified as a transition state analogue. It specifically targets human methylthioadenosine phosphorylase, which plays a crucial role in the polyamine biosynthetic pathway. The compound has been shown to exhibit significant anticancer effects, particularly against solid tumors such as head and neck squamous cell carcinoma and prostate cancer .
The synthesis of MT-DADMe-ImmA involves several key steps that leverage the understanding of transition state structures. The compound is synthesized as a stable analogue of the transition state of human methylthioadenosine phosphorylase. The synthesis process typically includes:
MT-DADMe-ImmA features a complex molecular structure that is critical for its function as an inhibitor. Key aspects include:
Computational studies have provided insights into its binding affinity and orientation within the active site of the enzyme, revealing how structural features contribute to its inhibitory effects .
MT-DADMe-ImmA participates in several significant chemical reactions, primarily through its inhibition of methylthioadenosine phosphorylase:
The mechanism of action for MT-DADMe-ImmA involves several biochemical pathways:
MT-DADMe-ImmA exhibits several notable physical and chemical properties:
These properties are essential for its application in biological systems and therapeutic contexts .
MT-DADMe-ImmA has several promising applications in scientific research and medicine:
Table 1: Key Quorum Sensing Autoinducers Dependent on SAM Pathways
Autoinducer | Chemical Class | Biosynthetic Precursor | Primary Function |
---|---|---|---|
AI-1 | Acyl-homoserine lactone (AHL) | SAM (via SAM→SAH→SRH pathway) | Intra-species communication |
AI-2 | Furanosyl borate diester or derivatives | SAM (via LuxS enzyme) | Inter-species communication |
DPD | 4,5-dihydroxy-2,3-pentanedione | SAM (direct precursor) | Precursor to AI-2 molecules |
MT-DADMe-ImmA (Methylthio-DADMe-Immucillin A) is a transition-state analogue inhibitor of MTAN, designed to mimic the dissociative late transition state of the enzymatic reaction. It incorporates a cationic nitrogen and a protonated 9-deazaadenine moiety, structurally resembling the ribooxacarbenium ion transition state [4]. This design confers picomolar affinity for MTAN, with dissociation constants (K_i) of 73 pM for V. cholerae MTAN (VcMTAN) and 90 pM for human MTAP (though the latter is irrelevant in QS contexts) [1] [4]. Inhibition occurs via slow-onset, tight-binding kinetics, where MT-DADMe-ImmA forms long-lasting complexes with MTAN, effectively halting MTA/SAH metabolism [4].
Table 2: Potency of DADMe-ImmA Analogues Against Bacterial MTANs
Inhibitor | VcMTAN K_i (pM) | EHEC AI-2 IC₅₀ (nM) | V. cholerae AI-1 IC₅₀ (nM) |
---|---|---|---|
MT-DADMe-ImmA (7) | 73 ± 5 | 600 | 0.94 ± 0.13 |
Ethylthio-DADMe-ImmA (8) | 70 ± 4 | - | 11.0 ± 2.0 |
Butylthio-DADMe-ImmA (9) | 208 ± 46 | 125 | 1.0 ± 0.2 |
MTAN’s absence in mammals and its universal role in bacterial SAM salvage make it an evolutionarily conserved target. Structural analyses reveal that MTAN transition states are conserved across diverse Gram-negative pathogens, enabling broad efficacy of transition-state analogues like MT-DADMe-ImmA [4] [7]:
Phylogenetic studies further indicate that MTAN’s catalytic mechanism—a dissociative Sₙ1 transition state—is conserved in >98% of Gram-negative pathogens [4] [6]. This conservation allows MT-DADMe-ImmA to exploit subtle geometric and electrostatic similarities in the enzyme’s active site, making resistance less likely compared to traditional antibiotics [4] [7]. Notably, MTAN inhibitors exhibit species-specific affinity variations (e.g., 70–208 pM K_i in V. cholerae vs. 47 fM in E. coli), but retain efficacy in cellular QS inhibition due to target saturation at nanomolar concentrations [4].
Table 3: Evolutionary Conservation of MTAN in Gram-Negative Pathogens
Pathogen | MTAN Catalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹) | Transition State Character | MT-DADMe-ImmA Cellular IC₅₀ (AI Production) |
---|---|---|---|
Vibrio cholerae | 6.6 × 10⁵ | Late dissociative | 0.94–10.5 nM (AI-1) |
Escherichia coli | 9.2 × 10⁶ | Late dissociative | 125–600 nM (AI-2) |
Pseudomonas aeruginosa | Not reported (homolog confirmed) | Late dissociative* | Not tested |
Helicobacter pylori | Confirmed via MD simulations | Late dissociative | Computational affinity: −8.3 kcal/mol |
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